1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo-
Description
1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.16868 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-ethynyl-3-methyl-6-oxocyclohexa-1,4-diene-1-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-3-10(2)5-4-9(12)8(6-10)7-11/h1,4-6H,2H3 |
InChI Key |
YKMCPWQMUVKGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C(=C1)C#N)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- can be synthesized through a series of chemical reactions involving the starting materials and specific reagents. One common method involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields for commercial viability.
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Based on the search results, here's what is known about the compound "1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-Methyl-6-oxo-":
Basic Information
Properties
- Appearance: May be a colorless or light yellow liquid .
- Solubility: Soluble in some organic solvents .
Potential Applications
While the search results do not provide specific applications or case studies for "1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo-," they do point to resources that could be relevant for researching potential applications of chemical compounds in general:
- Activation analysis: This technique can be used for quality control and to identify and measure trace elements in manufacturing and research .
- Radiotracers: Radioisotopes can be used in biomedical research .
- Material Science: Various polymers and finishes, like polyethylene and Teflon, have widespread industrial applications due to properties like chemical inertness, water repellency, and resistance to abrasion .
Additional Resources
The following resources may provide further information:
- Chemical databases: ChemBK and ChemicalBook are online databases that provide information about chemical compounds, including properties, structures, and related information .
- Patent databases: Google Patents can be used to search for patents related to specific chemical compounds or processes .
- Academic literature: Research articles and conference papers may contain information about the synthesis, properties, or applications of "1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo-" .
Mechanism of Action
The mechanism by which 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Cyclohexadiene: An isomer of the compound with the formula C6H8.
1,3-Cyclohexadiene: Another isomer with a different arrangement of double bonds.
γ-Terpinene: A related compound in the class of terpenoids.
Uniqueness: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- is unique due to its specific functional groups and structural arrangement, which confer distinct chemical properties and reactivity compared to its similar compounds.
Biological Activity
1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- (CAS: 1207109-97-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 157.17 g/mol
- Structure : The compound contains a cyclohexadiene ring with a carbonitrile and an ethynyl group, contributing to its reactivity and potential biological effects .
Cytotoxicity
Research indicates that compounds similar to 1,4-cyclohexadiene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the structure of cyclohexadiene derivatives can enhance their antiproliferative properties. Specifically, derivatives with specific substituents have demonstrated improved cytotoxicity against human tumor cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | M14 (Melanoma) | 15 |
| Compound B | PC-3 (Prostate) | 20 |
| Compound C | DU-145 (Prostate) | 18 |
The biological activity of 1,4-cyclohexadiene derivatives is often attributed to several mechanisms:
- Induction of Apoptosis : Many quinone-based compounds induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP .
- Reactive Oxygen Species (ROS) Generation : These compounds can stimulate ROS production, leading to oxidative stress and subsequent cell death .
- Inhibition of Topoisomerases : Some derivatives inhibit topoisomerase I and II, disrupting DNA replication in cancer cells .
Study on Antiproliferative Effects
A study investigated the antiproliferative effects of structurally related compounds on various cancer cell lines. The results indicated that modifications to the cyclohexadiene structure significantly enhanced cytotoxicity. For example, a derivative with a longer alkyl chain showed a marked increase in IC50 values compared to its parent compound .
Comparative Analysis
In another study comparing several cyclohexadiene derivatives, it was found that specific substitutions could either enhance or diminish biological activity. Compounds with hydroxyl groups showed higher potency against melanoma cells compared to those without such modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
